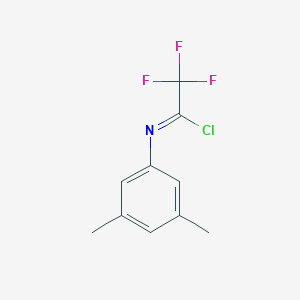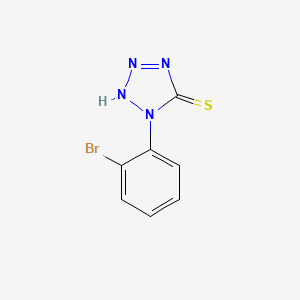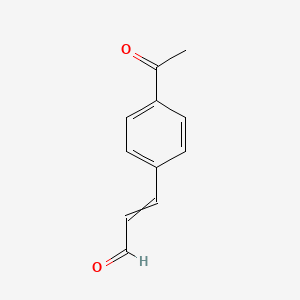
N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride is an organic compound characterized by the presence of a trifluoroacetimidoyl chloride group attached to a 3,5-dimethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 3,5-dimethylaniline with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reactants: 3,5-dimethylaniline and trifluoroacetyl chloride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Pyridine or triethylamine.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Workup: The reaction mixture is quenched with water, and the organic layer is separated, dried, and concentrated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated control systems for temperature and pH, and efficient purification techniques such as distillation or recrystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the trifluoroacetimidoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding trifluoroacetamide.
Reduction: Reduction of the trifluoroacetimidoyl chloride group can yield the corresponding amine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Hydrolysis Agents: Water, aqueous sodium hydroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of N-(3,5-dimethylphenyl)-2,2,2-trifluoroacetamide derivatives.
Hydrolysis: Formation of N-(3,5-dimethylphenyl)-2,2,2-trifluoroacetamide.
Reduction: Formation of N-(3,5-dimethylphenyl)amine.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride involves its interaction with nucleophiles, leading to the formation of various derivatives. The trifluoroacetimidoyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,3-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride
- N-(3,4-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride
- N-(2,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride
Uniqueness
N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to differences in the physical and chemical properties of the compound, making it distinct from its similar counterparts.
Eigenschaften
Molekularformel |
C10H9ClF3N |
|---|---|
Molekulargewicht |
235.63 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3N/c1-6-3-7(2)5-8(4-6)15-9(11)10(12,13)14/h3-5H,1-2H3 |
InChI-Schlüssel |
IZCBLEAYDSAQDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N=C(C(F)(F)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334013.png)



![1-Methyl-2-[4-(methylthio)phenyl]indole](/img/structure/B15334032.png)
![Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B15334045.png)
![Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B15334047.png)






